

Muvalaplin Dosing & Efficacy in Phase 2 KRAKEN Trial

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Compound Focus: Muvalaplin

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Daily Dose	Reduction (Intact Lp(a) Assay)	Reduction (Traditional apo(a) Assay)	Participants Achieving Lp(a) <125 nmol/L (Intact Assay)	apoB Reduction
10 mg	47.6% [1] [2]	40.4% [1] [2]	64.2% [2]	8.9% [1] [2]
60 mg	81.7% [1] [2]	70.0% [1] [2]	95.9% [2]	13.1% [1] [2]
240 mg	85.8% [1] [2]	68.9% [1] [2]	96.7% [2]	16.1% [1] [2]

Experimental Protocol & Key Details

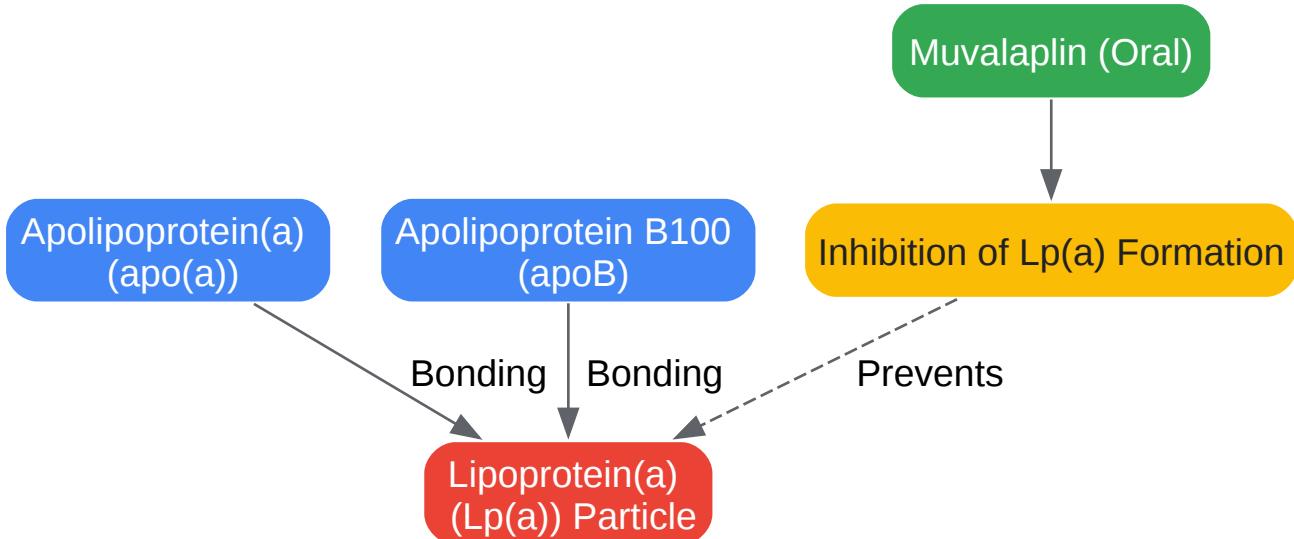
For researchers designing related experiments, here are the core methodologies and findings from the pivotal KRAKEN trial.

- Trial Design:** The KRAKEN trial (NCT05563246) was a **Phase 2, randomized, double-blind, placebo-controlled study** conducted at 43 sites globally [1] [3].
- Participant Profile:** The trial enrolled 233 adults with a median age of 66 years who had elevated Lp(a) (≥ 175 nmol/L) and were at high cardiovascular risk (established ASCVD, diabetes, or familial hypercholesterolemia) [1] [4].

- **Intervention & Duration:** Participants were randomized to receive either a placebo or one of three oral doses of **muvalaplin** (10 mg, 60 mg, or 240 mg) **once daily for 12 weeks** [1] [3].
- **Primary Endpoint Measurement:** The primary endpoint was the placebo-adjusted percentage change from baseline in Lp(a) molar concentration at Week 12. This was measured using two different assays [1]:
 - A novel **intact Lp(a) particle immunoassay**.
 - A traditional **apolipoprotein(a)-based assay**. The intact assay is considered to more accurately reflect the true reduction in Lp(a) particles, as the traditional assay can be affected by the drug's mechanism of action [5].
- **Safety Findings:** **Muvalaplin** was reported to be **safe and well-tolerated** at all doses. The incidence of treatment-emergent adverse events was similar between the **muvalaplin** and placebo groups, with no significant safety concerns identified [1] [2] [3].

Mechanism of Action

The following diagram illustrates the unique mechanism by which **muvalaplin** inhibits Lp(a) formation, which is distinct from other RNA-based therapies in development.



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Muvalaplin is a first-in-class, oral small molecule that inhibits the formation of Lp(a) by **blocking the initial interaction** between apolipoprotein(a) (apo(a)) and apolipoprotein B100 (apoB) on LDL-like particles [6] [4] [2]. This prevents the assembly of the mature Lp(a) particle in the liver. Notably, it is

designed to be highly selective and does not significantly interact with the structurally similar protein plasminogen, which is crucial for avoiding effects on the fibrinolytic system (blood clotting) [6] [7].

Research Considerations

- **Optimal Dose Selection:** The 60 mg dose appears to offer the best balance of high efficacy (over 80% reduction) and lower systemic exposure, making it a strong candidate for future long-term and outcomes trials [1] [2].
- **Assay Dependency:** Be aware that the reported magnitude of Lp(a) reduction is highly dependent on the assay used. The novel intact Lp(a) assay shows greater reductions, as it is not confounded by free apo(a) in the presence of the drug [1] [5].
- **Future Research:** The critical **MOVE-Lp(a) Phase 3 trial** is now required and eagerly awaited to determine if the substantial Lp(a) lowering achieved with **muvalaplin** translates into a reduction in major adverse cardiovascular events (MACE) [8] [9].

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